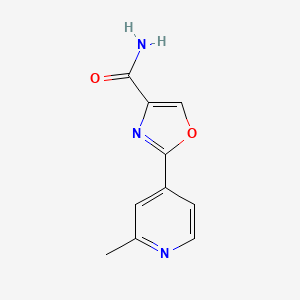
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound, with its unique structure comprising a cyclopropyl group, thiophene ring, pyrazole, and triazole moieties, showcases significant versatility and reactivity, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the pyrazole ring: : Starting from a suitable diketone or hydrazine derivative.
Introduction of the cyclopropyl group: : Utilizing cyclopropanation reactions.
Incorporation of the thiophene ring: : Through palladium-catalyzed coupling reactions.
Assembly of the triazole ring: : Often achieved via Click Chemistry, using azide and alkyne precursors.
Final coupling: : Combining all subunits under optimized conditions, often involving amide bond formation.
Industrial Production Methods
For large-scale production, the process is scaled up using continuous flow chemistry techniques to ensure high yield and purity. The conditions are meticulously controlled, with parameters such as temperature, pressure, and pH being optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
Oxidation: : Conversion to corresponding sulfoxides or sulfones when the thiophene ring is involved.
Reduction: : Reduction of functional groups such as the nitro or carbonyl groups within the molecule.
Substitution: : Especially nucleophilic substitution reactions on the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: : Often employs oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: : Utilizes reagents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: : Conducted in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation leads to sulfoxides or sulfones.
Reduction results in amino derivatives or alcohols, depending on the functional groups reduced.
Substitution yields various substituted pyrazole or triazole derivatives.
Applications De Recherche Scientifique
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide finds applications in several areas:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.
Medicine: : Explored for therapeutic uses, particularly in targeting specific enzymes or pathways in disease treatment.
Industry: : Utilized in the development of new materials, including polymers and advanced coatings.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve:
Binding to active sites: : Modifying enzyme activity.
Interference with signaling pathways: : Affecting cellular processes. The unique structure allows it to fit into binding sites with high specificity, thereby influencing the activity of these targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(3-thiophenyl)-1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazole-4-carboxamide: : Lacks the cyclopropyl group.
N-(2-(5-cyclopropyl)-1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazole-4-carboxamide: : Missing the thiophene ring.
Uniqueness
The presence of both the cyclopropyl group and the thiophene ring in N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide provides unique steric and electronic properties, making it more reactive and versatile compared to its similar counterparts. The combination of these groups results in improved binding affinity and specificity in biological systems, enhancing its potential for various applications.
Is there a specific section you'd like to dive deeper into or any other way I can assist?
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-21-9-14(18-20-21)16(23)17-5-6-22-15(11-2-3-11)8-13(19-22)12-4-7-24-10-12/h4,7-11H,2-3,5-6H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUHYMHVMMIMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785424.png)
![N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2785425.png)
![8-(Azepan-1-yl)-7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)



![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)

![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2785442.png)
